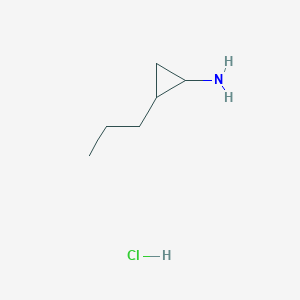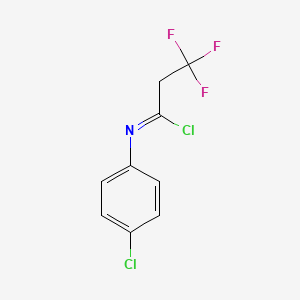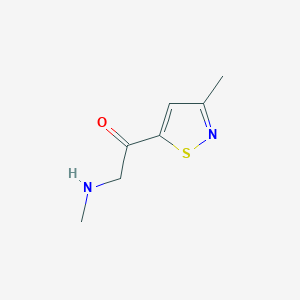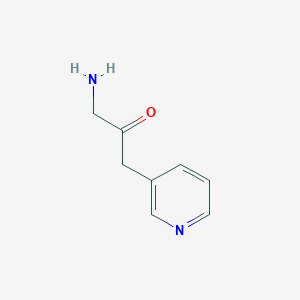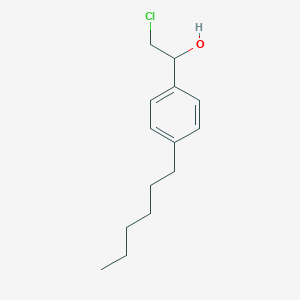
2-Chloro-1-(4-hexylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-hexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H21ClO It is a chlorinated alcohol derivative of 4-hexylphenyl ethanone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-hexylphenyl)ethan-1-ol typically involves the chlorination of 4-hexylphenyl ethanone followed by reduction. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reduction step may involve reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4-hexylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hexylphenyl ethanone or 4-hexylbenzoic acid.
Reduction: Formation of 4-hexylphenyl ethanol.
Substitution: Formation of 2-hydroxy-1-(4-hexylphenyl)ethan-1-ol or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-hexylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-hexylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(4-methylphenyl)ethan-1-ol
- 2-Chloro-1-(4-ethylphenyl)ethan-1-ol
- 2-Chloro-1-(4-propylphenyl)ethan-1-ol
Uniqueness
2-Chloro-1-(4-hexylphenyl)ethan-1-ol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structure may confer specific advantages in certain applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C14H21ClO |
|---|---|
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
2-chloro-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3 |
InChI-Schlüssel |
YBWIUWOBYKTCGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


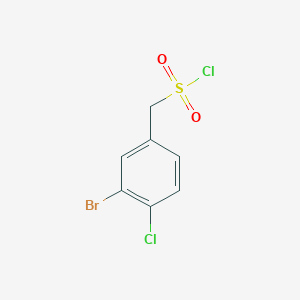
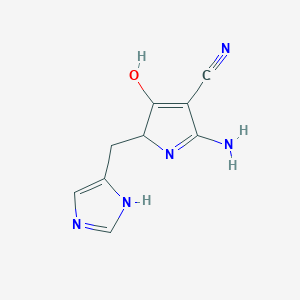
![3-[4-(Bromodifluoromethyl)phenyl]pyridine](/img/structure/B13194648.png)
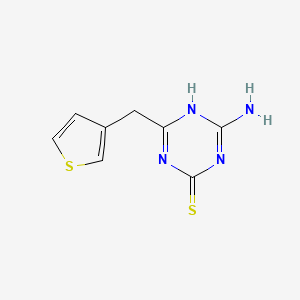


![[3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13194665.png)

